(Dideacetoxy)vecuronium
Description
Vecuronium is a monoquaternary aminosteroid neuromuscular blocking agent (NMBA) widely used in clinical anesthesia due to its high specificity for nicotinic acetylcholine receptors (nAChRs) and minimal cardiovascular effects . Its structure, derived from pancuronium by removing the acetyl group at the A ring, reduces muscarinic receptor affinity, thereby avoiding histamine release and hemodynamic instability .
3-Desacetylvecuronium (ORG 7268), the primary metabolite of vecuronium, retains neuromuscular blocking activity but exhibits distinct pharmacokinetic properties. It has a longer terminal elimination half-life (116 vs. 34 minutes) and a larger steady-state distribution volume (254 vs. 152 ml·kg⁻¹) compared to vecuronium . This metabolite contributes to prolonged paralysis in critically ill patients receiving long-term vecuronium infusions .
Propriétés
Numéro CAS |
115952-48-2 |
|---|---|
Formule moléculaire |
C30H53BrN2 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
1-[(2R,5S,8S,9S,10S,13R,14S,16S)-10,13-dimethyl-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-16-yl]-1-methylpiperidin-1-ium;bromide |
InChI |
InChI=1S/C30H53N2.BrH/c1-29-15-14-27-26(28(29)20-25(22-29)32(3)18-8-5-9-19-32)13-11-23-10-12-24(21-30(23,27)2)31-16-6-4-7-17-31;/h23-28H,4-22H2,1-3H3;1H/q+1;/p-1/t23-,24-,25+,26-,27+,28+,29-,30+;/m1./s1 |
Clé InChI |
AQMVPBLWUQDAHJ-LPSBBQSESA-M |
SMILES |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)[N+]4(CCCCC4)C)CC[C@@H]5[C@@]3(C[C@@H](CC5)N6CCCCC6)C.[Br-] |
SMILES canonique |
CC12CCC3C(C1CC(C2)[N+]4(CCCCC4)C)CCC5C3(CC(CC5)N6CCCCC6)C.[Br-] |
Synonymes |
(dideacetoxy)vecuronium (didesacetoxy)vecuronium 3,17-bisdesacetoxy vecuronium bis(desacetoxy)vecuronium ORG 8764 ORG-8764 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Key Pharmacokinetic Parameters of Vecuronium, 3-Desacetylvecuronium, and Rocuronium
| Parameter | Vecuronium | 3-Desacetylvecuronium | Rocuronium |
|---|---|---|---|
| Plasma Clearance | 5.39 ml·kg⁻¹·min⁻¹ | 3.51 ml·kg⁻¹·min⁻¹ | 3.7 ml·kg⁻¹·min⁻¹* |
| Volume of Distribution | 152 ml·kg⁻¹ | 254 ml·kg⁻¹ | 200–300 ml·kg⁻¹* |
| Terminal Half-Life | 34 min | 116 min | 70–110 min* |
| Potency (EC₅₀) | 102 ng·ml⁻¹ | 123 ng·ml⁻¹ | 1200–1500 ng·ml⁻¹† |
| Onset Time (0.1 mg/kg) | 39–106 s | N/A | 60–90 s |
| Duration of Action | 74.6–138 min | Prolonged | 30–60 min |
*Data from ; †Rocuronium is less potent than vecuronium .
Vecuronium vs. Rocuronium :
- Rocuronium has a faster onset (60–90 s vs. 39–106 s) but shorter duration (30–60 min vs. 74.6–138 min) .
- Rocuronium’s lower potency necessitates higher doses (0.6–1.2 mg/kg vs. 0.08–0.1 mg/kg for vecuronium) to achieve comparable blockade .
- Both drugs exhibit similar biodisposition, with hypothermia prolonging their effects equivalently .
- Vecuronium vs. Pancuronium: Pancuronium, a bis-quaternary aminosteroid, has significant vagolytic effects due to muscarinic receptor antagonism, unlike vecuronium . Gene expression studies show pancuronium upregulates immune response and mitochondrial genes, while vecuronium modulates oxidation-reduction pathways .
Reversal Agent Affinities
Sugammadex, a γ-cyclodextrin derivative, reverses aminosteroid NMBAs. Its affinity varies:
- EC₅₀ Values : Sugammadex has comparable affinity for vecuronium, rocuronium, and pipecuronium (~1–2 µM) but reduced efficacy for vecuronium at higher concentrations (EC₉₉: 4.1 µM vs. 2.9 µM for rocuronium) .
- CMGCD, a novel cyclodextrin, shows selectivity for aminosteroids but lower reversal potency than sugammadex .
Clinical and Metabolic Considerations
- Renal Failure : Vecuronium’s duration is prolonged in renal impairment due to accumulation of 3-desacetylvecuronium, which relies on renal excretion (clearance: 0.85 ml·kg⁻¹·min⁻¹) .
- Hepatic Dysfunction : Chronic phenytoin use increases vecuronium clearance by 30%, requiring dose adjustments .
- Pediatric Use : Vecuronium’s onset (39 s) and duration (74.6 min) in children are faster and shorter than in adults, attributed to differences in distribution .
Unique Fade Characteristics
Vecuronium exhibits dose-dependent fade during neuromuscular blockade (NMB).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
